(3R)-3-(Benzyloxy)tetradecan-1-OL
Description
(3R)-3-(Benzyloxy)tetradecan-1-OL is a chiral secondary alcohol featuring a benzyl-protected hydroxyl group at the third carbon of a 14-carbon chain. This compound is of interest in synthetic organic chemistry, particularly in the preparation of complex molecules such as lipids, surfactants, or bioactive intermediates. Its stereochemistry at the C3 position (R-configuration) and the benzyl ether group make it a versatile building block for asymmetric synthesis.
Properties
Molecular Formula |
C21H36O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
3-phenylmethoxytetradecan-1-ol |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,21-22H,2-9,13,16-19H2,1H3 |
InChI Key |
BDNJHLQOWXQLQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCO)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be drawn from structurally related compounds described in the literature (e.g., ), focusing on functional groups and synthetic strategies. Below is a comparative analysis based on analogous compounds:
Table 1: Key Features of Related Compounds
Key Differences:
Backbone Structure :
- (3R)-3-(Benzyloxy)tetradecan-1-OL has a linear 14-carbon chain, whereas piperidine derivatives (e.g., compound 10 in ) are cyclic amines. This distinction impacts their reactivity and applications (e.g., linear chains are better suited for lipid synthesis, while cyclic structures are used in alkaloid frameworks) .
Functional Group Reactivity :
- The benzyl ether group in the target compound is more stable under acidic conditions compared to TBDMS ethers (e.g., compound 12 ), which are prone to cleavage by fluoride ions .
- Unlike bromoalkyl derivatives (e.g., compound 12 ), the target compound lacks electrophilic sites, limiting its utility in alkylation reactions.
Stereochemical Complexity :
- The R-configuration at C3 in This compound contrasts with the D-alanine configuration in H-β-(3-Benzothienyl)-D-Ala-OH (), which is critical for biological activity in peptide-based systems .
Research Findings and Limitations
Critical Analysis of Evidence
- focuses on piperidine and bromoalkyl intermediates, which share functional groups (e.g., benzyloxycarbonyl, TBDMS ethers) but differ fundamentally in backbone structure and application scope.
Recommendations for Further Research
Consult specialized databases (e.g., SciFinder, Reaxys) for synthetic protocols and physicochemical data on This compound .
Investigate its role in lipid bilayer systems or asymmetric catalysis, leveraging its chiral center and hydrophobic chain.
Compare its stability and reactivity with other benzyl ethers (e.g., (3S)-3-benzyloxyhexadecanol) to refine structure-activity relationships.
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